N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a thio-linked 4-bromobenzyl group and at position 2 with a thiophene-2-carboxamide moiety. The thiophene carboxamide contributes π-π stacking interactions and electronic effects, which are critical for biological activity .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS3/c15-10-5-3-9(4-6-10)8-21-14-18-17-13(22-14)16-12(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAWFIBEEUQKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the thiadiazole derivative.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the bromobenzyl-thiadiazole intermediate and a thiophene carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits significant biological activities, particularly in anticancer and antimicrobial research.
Anticancer Properties
Research indicates that this compound may have potent antitumor effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to inhibit key kinases involved in tumorigenesis, such as Bcr-Abl, which is critical in several leukemias . It may also interact with DNA and modulate signaling pathways that regulate cell growth and apoptosis .
- In Vitro Studies : In studies evaluating its cytotoxicity against human tumor cell lines (e.g., K562 chronic myelogenous leukemia cells), low micromolar concentrations were sufficient to induce apoptotic cell death .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | K562 | 2.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Evaluation Methods : The antimicrobial activity was assessed using turbidimetric methods against various bacterial strains and fungal species .
- Results : Compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in treating cancer and infections:
- Antitumor Activity : A study demonstrated that derivatives of thiophene-based compounds exhibited significant cytotoxicity against HepG2 (human hepatocellular carcinoma) and A549 (human lung cancer) cell lines compared to standard chemotherapy agents like cisplatin .
- Molecular Docking Studies : Molecular docking studies have been performed to understand the binding interactions of these compounds with biological targets, revealing insights into their mechanisms of action .
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and interfering with replication or transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The following table compares the target compound with key analogs from the evidence:
Key Observations :
- Carboxamide vs. Phenoxy: The thiophene-2-carboxamide in the target may enhance electronic interactions compared to phenoxy-acetamide derivatives (e.g., 5j, 5m), which rely on hydrogen bonding via ether linkages .
- Synthesis Efficiency : Methylthio derivatives (e.g., 4a) achieve higher yields (97%) than benzylthio or bromobenzylthio analogs, likely due to smaller substituent size and easier alkylation .
Antimicrobial Activity
- Thiophene Carboxamide Analogs: Compound 52 (), featuring a thiophene-2-carboxamide and triazole-thiadiazine hybrid, showed broad-spectrum activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa. The target’s bromobenzyl group may enhance gram-negative activity due to increased lipophilicity .
- Nitrothiophene Derivatives: Nitro-substituted thiophene carboxamides () demonstrated potent antibacterial effects (99% purity for difluorophenyl analog), suggesting electron-withdrawing groups (e.g., NO₂) enhance activity. The target’s bromine may compensate via hydrophobic interactions .
Herbicidal and Plant Growth Regulation
- Tetrazolyl Urea Derivatives (): Compounds with tetrazole and aryl groups exhibited herbicidal and cytokinin-like activity. The target’s thiophene carboxamide may offer similar bioactivity but with distinct modes of action due to sulfur-rich moieties .
Biological Activity
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H14BrN3OS2
- Molecular Weight : 420.35 g/mol
- CAS Number : 392302-77-1
The compound features a thiadiazole ring, a bromobenzyl group, and a thiophene moiety, contributing to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of the thiadiazole class exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines effectively:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 | 0.084 ± 0.020 |
| N-(5-nitrothiazol-2-yl)-2-((5-(4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | 7.4 |
The compound's mechanism of action appears to involve the inhibition of key kinases such as Bcr-Abl, which is crucial in several leukemias . The introduction of substituents on the thiadiazole scaffold enhances its binding affinity to these targets.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Its structure allows it to interact with various biological targets effectively:
- Antibacterial Activity : Compounds in this class have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar derivatives have exhibited antifungal properties against common pathogens.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiadiazole ring and bromobenzyl group facilitate binding to enzymes involved in cancer progression and microbial growth.
- Cell Cycle Disruption : Compounds have been reported to interfere with DNA synthesis and cell division processes.
Synthesis and Evaluation
A study conducted in 2020 synthesized various thiadiazole derivatives and evaluated their anticancer activity against MCF7 and A549 cell lines. Among these compounds, one derivative showed an IC50 value significantly lower than that of cisplatin, indicating superior potency .
Molecular Docking Studies
Molecular docking simulations have provided insights into how these compounds bind to their targets. For example, a study highlighted that specific interactions between the thiadiazole moiety and amino acid residues in target proteins lead to enhanced inhibitory effects against kinases associated with tumorigenesis .
Comparative Analysis with Other Compounds
Comparative studies have demonstrated that this compound exhibits more potent biological activity than other similar compounds lacking the bromobenzyl or thiophene groups .
Q & A
Q. Yield optimization strategies :
- Use microwave-assisted synthesis for faster reaction kinetics (e.g., 30 minutes vs. 24 hours) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to minimize side products .
- Monitor reaction progress with TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .
How does the 4-bromobenzylthio substituent influence the compound’s bioactivity compared to other thiadiazole derivatives?
Answer:
The 4-bromobenzylthio group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted thiadiazoles, improving membrane permeability .
- DNA intercalation : The bromine atom facilitates π-π stacking with DNA base pairs, as shown in UV-vis hypochromicity assays (30% reduction at 260 nm) .
- Enzyme inhibition : IC50 values against topoisomerase II are 2–3-fold lower than methyl or ethylthio analogs (e.g., 0.84 μM vs. 2.1 μM for methylthio) .
Q. Comparative data :
| Derivative Substitution | IC50 (Topo II) | LogP |
|---|---|---|
| 4-Bromobenzylthio | 0.84 μM | 3.2 |
| Benzylthio | 1.5 μM | 2.8 |
| Methylthio | 2.1 μM | 1.7 |
What experimental methods resolve contradictions in reported cytotoxic activities across different cell lines?
Answer:
Contradictions often arise from:
- Cell line variability : MCF-7 (ER+) vs. A549 (lung adenocarcinoma) may show differential sensitivity due to receptor expression. Validate using 3D spheroid models to mimic in vivo conditions .
- Assay conditions : Standardize MTT assay protocols (e.g., 48-hour exposure, 10% FBS) to minimize batch effects .
- Off-target effects : Use siRNA knockdown of suspected targets (e.g., CDK1 or Bcl-2) to confirm mechanism-specific activity .
Case study : A derivative showed IC50 = 0.034 μM in A549 but 0.084 μM in MCF-6. RNA-seq revealed upregulated pro-apoptotic Bax in A549, explaining the discrepancy .
How can molecular docking guide the design of analogs with improved kinase inhibition?
Answer:
Target selection : Prioritize kinases with ATP-binding pockets accommodating the thiadiazole-thiophene scaffold (e.g., EGFR, VEGFR2) .
Docking workflow :
- Prepare ligand: Optimize protonation states at pH 7.4 (e.g., thiophene carboxamide as zwitterion).
- Grid box: Center on ATP-binding site (coordinates: x=15.4, y=2.3, z=22.1 for EGFR).
- Scoring: Use AutoDock Vina with MM/GBSA refinement .
Key interactions : The 4-bromobenzyl group forms halogen bonds with Tyr104 (ΔG ≈ -2.3 kcal/mol), while the thiophene engages in π-cation interactions with Lys721 .
Validation : Synthesize analogs with bulkier substituents (e.g., 4-iodobenzyl) and test kinase inhibition via radiometric assays .
What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Answer:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) .
- NMR kinetics : Track thioether oxidation to sulfoxide in D2O/H2O2 (¹H NMR δ 3.8–4.2 ppm for sulfoxide protons) .
- DSC/TGA : Determine thermal stability (decomposition onset >200°C) and hygroscopicity (<1% weight loss at 25°C/60% RH) .
How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for cancer vs. non-cancer cells?
Answer:
SAR strategies :
- Thiophene modifications : Replace 2-carboxamide with 3-cyano to reduce NIH3T3 fibroblast toxicity (e.g., IC50 increases from 0.034 μM to 0.12 μM in A549 while NIH3T3 IC50 rises from 0.015 μM to 0.45 μM) .
- Thioether linker : Replace sulfur with selenium to enhance redox-mediated apoptosis in cancer cells (e.g., 2-fold increase in caspase-3 activation) .
Q. Key findings :
| Modification | A549 IC50 (μM) | NIH3T3 IC50 (μM) |
|---|---|---|
| Parent compound | 0.034 | 0.015 |
| 3-Cyano thiophene | 0.12 | 0.45 |
| Selenium analog | 0.021 | 0.10 |
What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics : Use Sprague-Dawley rats (IV dose: 5 mg/kg). Plasma T½ ≈ 2.3 hours; oral bioavailability = 22% due to first-pass metabolism .
- Toxicity :
- Acute toxicity: LD50 >500 mg/kg in mice (no hepatic necrosis at 100 mg/kg/day for 14 days) .
- Genotoxicity: Negative in Ames test (TA98 strain, ±S9) .
- Xenograft models : Nude mice with A549 tumors (50 mg/kg/day, 21 days) show 60% tumor reduction vs. control (p<0.01) .
How do conflicting reports about DNA vs. enzyme targeting mechanisms align with experimental data?
Answer:
Both mechanisms may coexist:
- DNA interaction : Fluorescence quenching assays show Ksv = 1.2×10⁴ M⁻¹ for ctDNA binding .
- Enzyme inhibition : IC50 = 0.84 μM for topoisomerase II, independent of DNA damage .
Resolution : Use comet assays to distinguish mechanisms. At 10 μM, DNA tail moments increase (indicating direct DNA damage), while at 1 μM, γ-H2AX foci form (enzyme-mediated damage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
